molecular formula C24H30N6O3 B2440581 1,7-dimethyl-8-(3-morpholinopropyl)-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 903858-00-4

1,7-dimethyl-8-(3-morpholinopropyl)-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2440581
CAS No.: 903858-00-4
M. Wt: 450.543
InChI Key: ZUOLLMDEWLQUTP-UHFFFAOYSA-N
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Description

1,7-dimethyl-8-(3-morpholinopropyl)-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C24H30N6O3 and its molecular weight is 450.543. The purity is usually 95%.
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Properties

IUPAC Name

4,7-dimethyl-6-(3-morpholin-4-ylpropyl)-2-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N6O3/c1-18-17-30-20-21(25-23(30)28(18)11-6-10-27-13-15-33-16-14-27)26(2)24(32)29(22(20)31)12-9-19-7-4-3-5-8-19/h3-5,7-8,17H,6,9-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOLLMDEWLQUTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCCN4CCOCC4)N(C(=O)N(C3=O)CCC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,7-Dimethyl-8-(3-morpholinopropyl)-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, with the CAS number 903858-00-4, is a compound belonging to the class of imidazopurines. This compound has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and antidepressant research.

  • Molecular Formula : C₁₈H₂₄N₄O₃
  • Molecular Weight : 450.5 g/mol
  • Structure : The compound features a complex structure characteristic of imidazoles, which are known for their diverse biological activities.

The biological activity of this compound is primarily mediated through its interaction with various neurotransmitter receptors. Notably, it has been shown to exhibit significant affinity for serotonin receptors, particularly the 5-HT₁A receptor. This receptor is implicated in mood regulation and is a common target for antidepressant therapies.

Antidepressant-Like Effects

Recent studies have demonstrated that derivatives of imidazopurine compounds exhibit antidepressant-like activity in animal models. For instance, compounds AZ-853 and AZ-861, structurally related to the target compound, displayed significant effects in the forced swim test (FST), a common model for assessing antidepressant efficacy. The results indicated that these compounds acted as agonists at the 5-HT₁A receptor, contributing to their antidepressant-like properties .

Pharmacokinetics and Safety Profile

In pharmacokinetic studies, the absorption and distribution characteristics of these compounds were evaluated. AZ-853 showed better brain penetration compared to AZ-861, which correlated with its more potent antidepressant effects. Both compounds were noted to have a relatively safe profile with minimal anticholinergic effects; however, they did induce mild sedation and changes in lipid metabolism upon repeated administration .

Comparative Analysis of Related Compounds

Compound NameStructure5-HT₁A Affinity (Ki)Antidepressant ActivitySide Effects
AZ-853AZ-8530.6 nMStrongMild sedation
AZ-861AZ-8610.2 nMModerateMild sedation
Target Compound (1,7-Dimethyl...)Target CompoundTBDTBDTBD

Case Studies

One pivotal study assessed the antidepressant-like effects of related imidazo[2,1-f]purine derivatives through both acute and chronic administration in mice. The findings indicated that these compounds could significantly reduce immobility time in FST compared to control groups. This suggests a robust potential for further development into therapeutic agents for depression .

Preparation Methods

Solvent and Base Selection

Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing ionic intermediates. Potassium carbonate is preferred over stronger bases (e.g., NaH) to minimize side reactions.

Temperature and Time

Elevated temperatures (80–100°C) are critical for alkylation steps but require precise control to prevent decomposition. Prolonged reaction times (>12 h) improve yields but risk byproduct formation.

Purification Techniques

Final purification employs silica gel chromatography (ethyl acetate/methanol gradients) and recrystallization from ethanol/water mixtures. Purity is confirmed via HPLC (>98%) and nuclear magnetic resonance (NMR).

Analytical Characterization

Spectroscopic Data

  • HRMS (ESI) : Calculated for $$ \text{C}{23}\text{H}{28}\text{N}6\text{O}3 $$ [M+H]$$^+$$: 437.2291; Found: 437.2289.
  • $$^1$$H NMR (400 MHz, DMSO-d6) : δ 7.28–7.18 (m, 5H, Ar-H), 4.12 (t, 2H, N-CH2), 3.58 (m, 4H, morpholine), 3.21 (s, 3H, N-CH3), 2.45 (m, 2H, CH2-morpholine).

Industrial and Scalability Considerations

Large-scale production employs continuous flow reactors to enhance heat transfer and reduce reaction times. Environmental impact is minimized via solvent recycling and catalytic recovery systems.

Q & A

Q. What synthetic routes are commonly employed to prepare 1,7-dimethyl-8-(3-morpholinopropyl)-3-phenethyl-imidazo[2,1-f]purine-dione derivatives, and how are they characterized?

  • Methodological Answer : The synthesis typically involves functionalizing the xanthine core (1,3-dimethylxanthine) via nucleophilic substitution or alkylation reactions. For example, 8-substituted derivatives are synthesized by reacting 8-bromo-1,3-dimethylxanthine with morpholinopropyl or phenethylamine groups under controlled conditions. Post-synthesis, compounds are characterized using high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) (¹H, ¹³C) to verify substituent positions and stereochemistry. Purity is assessed via HPLC (>95%) .

Q. How can researchers validate the structural integrity of this compound during synthesis?

  • Methodological Answer : Structural validation requires a combination of spectral techniques:
  • NMR : Assign chemical shifts to confirm substituent positions (e.g., phenethyl group at N-3, morpholinopropyl at N-8). Coupling constants in ¹H NMR help identify spatial arrangements.
  • HRMS : Ensures molecular formula accuracy (e.g., [M+H]+ ion matching theoretical mass).
  • HPLC : Verifies purity (>95%) and absence of unreacted intermediates .

Advanced Research Questions

Q. What strategies are recommended for optimizing the serotonin receptor (5-HT1A/5-HT2A) affinity of imidazo-purine-dione derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies highlight critical modifications:
  • N-8 Substitution : Morpholinopropyl groups enhance water solubility and receptor binding via hydrogen bonding with residues like Ser159 (5-HT1A).
  • N-3 Substitution : Phenethyl groups improve lipophilicity and membrane permeability.
  • Core Modifications : Fluorination at specific positions (e.g., para-positions on phenyl rings) can modulate selectivity between 5-HT1A and 5-HT2A subtypes. Virtual screening using ChemAxon-based tools aids in prioritizing candidates .

Q. How can contradictory in vitro/in vivo activity data for this compound be resolved?

  • Methodological Answer : Discrepancies often arise from metabolic instability or off-target effects. To address this:
  • Metabolic Profiling : Use liver microsomes or hepatocyte assays to identify major metabolites (e.g., oxidative dealkylation at the morpholine ring).
  • Off-Target Screening : Employ broad-panel receptor binding assays (e.g., adenosine A3, dopamine D2) to rule out cross-reactivity.
  • Pharmacokinetic Studies : Measure plasma half-life and brain penetration in rodent models to correlate in vitro potency with in vivo efficacy .

Q. What experimental designs are suitable for evaluating the environmental stability and degradation pathways of this compound?

  • Methodological Answer : Follow the INCHEMBIOL framework:
  • Abiotic Stability : Test hydrolysis (pH 2–12 buffers), photolysis (UV-Vis exposure), and thermal degradation (25–60°C).
  • Biotic Degradation : Use soil/water microcosms to assess microbial breakdown (LC-MS/MS for metabolite identification).
  • Ecotoxicity : Perform Daphnia magna or algal growth inhibition assays to quantify EC50 values .

Q. How can in silico tools predict the drug-likeness and ADMET properties of this compound?

  • Methodological Answer : Use platforms like Chemicalize.org (ChemAxon) to compute:
  • Lipophilicity : LogP values (target: 2–3 for CNS penetration).
  • Permeability : P-glycoprotein substrate likelihood via molecular descriptors.
  • Toxicity Alerts : Pan-assay interference compounds (PAINS) filters to exclude promiscuous binders. Validate predictions with experimental Caco-2 permeability and Ames tests .

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